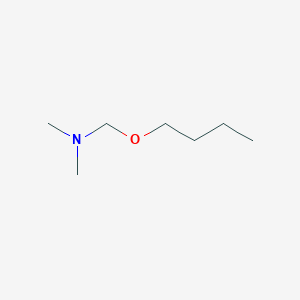

1-Butoxy-N,N-dimethylmethanamine

Description

Contextualization of Alkoxy-N,N-dimethylmethanamines as Synthetic Reagents

Alkoxy-N,N-dimethylmethanamines, a class of compounds also known as N,N-dimethylformamide dialkyl acetals, are versatile and important reagents in organic synthesis. sciencemadness.orgpublish.csiro.au They are characterized by a central carbon atom bonded to a dimethylamino group and two alkoxy groups. publish.csiro.auchemicalbook.com This unique structure allows them to participate in a variety of chemical transformations, primarily as alkylating and formylating agents. sciencemadness.org Their reactivity stems from the electrophilic nature of the central carbon and the nucleophilicity of the nitrogen atom. publish.csiro.aupublish.csiro.au

These reagents are widely used for the protection of functional groups, such as amines, carboxylic acids, and alcohols, during complex multi-step syntheses. chemimpex.comevitachem.com For instance, they can convert carboxylic acids to their corresponding esters under mild conditions. evitachem.com Beyond their role as protecting group agents, they are instrumental in the construction of various heterocyclic compounds, which are core structures in many pharmaceuticals and dyes. publish.csiro.auchemicalbook.com Their ability to act as a "C1 synthon" makes them valuable building blocks for introducing a single carbon atom into a molecule. publish.csiro.aupublish.csiro.au

Scope and Focus of the Research Outline: Leveraging Academic Data from Structurally Analogous Compounds (e.g., 1,1-Di-tert-butoxy-N,N-dimethylmethanamine, N,N-Dimethylformamide di-tert-butyl acetal) due to Limited Direct Literature on 1-Butoxy-N,N-dimethylmethanamine

Direct scientific literature on this compound is scarce. Consequently, to understand its potential chemical behavior and applications, it is necessary to extrapolate from data available for its close structural analogs. The most relevant of these are 1,1-Di-tert-butoxy-N,N-dimethylmethanamine and its synonym, N,N-Dimethylformamide di-tert-butyl acetal (B89532). chemicalbook.comsigmaaldrich.comnih.gov These compounds share the core N,N-dimethylmethanamine structure but differ in the specific alkoxy groups attached to the central carbon.

By examining the synthesis, properties, and reaction chemistry of these well-documented analogs, we can infer the likely characteristics and synthetic utility of this compound. This approach allows for a scientifically grounded discussion, albeit with the understanding that the data is based on analogous structures. The information on these analogs provides a robust framework for predicting the reactivity and potential applications of the target compound.

Historical Development and Early Recognition of Dimethylformamide Acetals in Organic Chemistry

The parent compound, N,N-Dimethylformamide (DMF), was first synthesized in 1893 by the French chemist Albert Verley. wikipedia.org The development of its acetals as useful reagents in organic synthesis followed later. These N,N-dimethylformamide acetals gained recognition for their utility in a range of chemical transformations.

Early applications of dimethylformamide acetals included their use as alkylating agents for the synthesis of esters from carboxylic acids and ethers from phenols. sciencemadness.org They were also recognized for their ability to act as formylating agents, which is crucial for the synthesis of enamines and amidines. sciencemadness.org Over time, their application expanded significantly, and they became established as versatile reagents for the construction of complex molecules, including various heterocyclic systems. researchgate.net Their ability to facilitate reactions under mild conditions has made them a valuable tool in the repertoire of synthetic organic chemists.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-4-5-6-9-7-8(2)3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUIQFXZXVKZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511696 | |

| Record name | 1-Butoxy-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56275-84-4 | |

| Record name | 1-Butoxy-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Alkoxy N,n Dimethylmethanamines

General Principles of Aminal Ester and Acetal (B89532) Synthesis

The formation of acetals and related compounds like aminal esters (a term not standardly used, but likely referring to amide acetals or similar structures) is governed by fundamental principles of carbonyl chemistry.

Acetal Synthesis: Acetal formation is a reversible reaction between an aldehyde or ketone and two equivalents of an alcohol under acidic conditions. libretexts.org The reaction proceeds through a hemiacetal intermediate. libretexts.orgwikipedia.org The mechanism involves:

Protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. libretexts.org

Attack by a molecule of alcohol to form a tetrahedral intermediate. libretexts.org

Deprotonation to yield a hemiacetal. libretexts.org

Protonation of the hemiacetal's hydroxyl group, converting it into a good leaving group (water). wikipedia.org

Loss of water to form a resonance-stabilized carbocation (an oxocarbenium ion). wikipedia.orgresearchgate.net

Attack by a second molecule of alcohol on the carbocation. wikipedia.org

Deprotonation to give the final acetal product. wikipedia.org

To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus or desiccants. libretexts.orgwikipedia.org An alternative to the direct addition of alcohols is acetal exchange or transacetalization, where a pre-existing acetal reacts with a different alcohol to form a new acetal. wikipedia.org

Amide Acetal Synthesis: The synthesis of amide acetals, such as 1-butoxy-N,N-dimethylmethanamine, follows related principles. These compounds are derivatives of amides rather than simple aldehydes or ketones. They are commonly prepared from reactive amide derivatives. For example, N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a key precursor that can undergo transacetalization with various alcohols to yield higher-order alkoxy-N,N-dimethylmethanamines. tandfonline.com The reaction involves the exchange of the methoxy (B1213986) groups for other alkoxy groups.

Ester Synthesis via Amide Acetals: Amide acetals like N,N-dimethylformamide di-tert-butyl acetal are effective reagents for esterification, particularly for creating sterically hindered esters such as tert-butyl esters. This transformation proceeds under mild, often neutral conditions, by reacting a carboxylic acid with the amide acetal. tcichemicals.com The mechanism avoids harsh acidic conditions that could affect sensitive functional groups.

Synthesis of 1,1-Di-tert-butoxy-N,N-dimethylmethanamine (N,N-Dimethylformamide Di-tert-butyl Acetal)

N,N-Dimethylformamide di-tert-butyl acetal is a significant reagent, notably used for introducing the tert-butyl protecting group. researchgate.netchemicalbook.com

The most common and straightforward synthesis of N,N-dimethylformamide di-tert-butyl acetal is through the acid-catalyzed transacetalization of the more readily available N,N-dimethylformamide dimethyl acetal (DMF-DMA). tandfonline.comresearchgate.nettandfonline.com In this process, DMF-DMA is heated with an excess of dry tert-butanol. tandfonline.comchemicalbook.com The reaction is driven to completion by the continuous removal of methanol (B129727), the lower-boiling alcohol byproduct. tandfonline.com A sterically hindered phenol, such as 2,4,6-tri-tert-butylphenol, is often used as a catalyst. tandfonline.comchemicalbook.com

| Reactants | Catalyst | Temperature | Reaction Time | Yield | Reference |

| N,N-Dimethylformamide dimethyl acetal, tert-Butanol | 2,4,6-tri-tert-butylphenol | 100-115°C | 90 hours | 52% | tandfonline.comchemicalbook.comchemicalbook.com |

An alternative pathway to N,N-dimethylformamide di-tert-butyl acetal involves the reaction of N,N,N',N'-tetramethylformamidinium methyl sulfate (B86663) with potassium tert-butoxide in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This method produces a mixture of products including tris(dimethylamino)methane, tert-butoxy-bis(dimethylamino)methane, and the desired N,N-dimethylformamide di-tert-butyl acetal. chemicalbook.com

Key Precursors:

N,N-Dimethylformamide dimethyl acetal tandfonline.com

tert-Butanol tandfonline.com

Potassium tert-butoxide chemicalbook.comchemsrc.com

[(Dimethylamino)methylene]dimethylammonium methyl sulphate chemicalbook.com

Optimizing the synthesis of N,N-dimethylformamide di-tert-butyl acetal primarily focuses on efficiently driving the transacetalization equilibrium. Key optimization parameters include:

Continuous Removal of Methanol : A critical factor for maximizing yield is the continuous distillation of methanol as it is formed. This is typically achieved using a fractional distillation column, such as a Goodloe column, attached to the reaction flask. tandfonline.comchemicalbook.comchemicalbook.com

Reaction Time and Staged Addition : The reaction requires prolonged heating, often for 48 hours or more. tandfonline.comchemicalbook.com In some procedures, after an initial period of reaction and distillation, additional alcohol (tert-butanol) is added, and the distillation is continued for an extended period (e.g., another 42 hours) to ensure complete conversion. tandfonline.comchemicalbook.comchemicalbook.com

Purification : The final product is purified by vacuum distillation to separate it from unreacted starting materials and the high-boiling-point catalyst. tandfonline.comchemicalbook.com Purity is typically assessed by gas-liquid chromatography (GLC). tandfonline.com

Synthesis of Other Related Alkoxy-N,N-dimethylmethanamine Derivatives

The synthetic principles applied to the di-tert-butyl acetal can be extended to other alkoxy derivatives.

Synthesis of 1-Methoxy-N,N-dimethylmethanamine (N,N-Dimethylformamide Dimethyl Acetal): This compound is a fundamental precursor and a widely used reagent itself. basf.comchemicalbook.com One established industrial method involves the reaction of N,N-dimethylformamide (DMF) and dimethyl sulfate to form a complex, which is then reacted with sodium methoxide. The reaction is exothermic and temperature control is crucial for optimizing yield and purity, with temperatures between 25-30°C often providing the best results. An alternative laboratory preparation involves reacting DMF with methanol in the presence of an acid catalyst like sulfuric acid, followed by neutralization and distillation. chemicalbook.com

| Method | Reactants | Key Conditions | Yield | Purity | Reference |

| Industrial Process | DMF, Dimethyl sulfate, Sodium methoxide | Exothermic, controlled temp. 25-30°C | ~86% | ~91% | |

| Lab Scale | DMF, Methanol | Acid catalyst (H₂SO₄), reflux | N/A | N/A | chemicalbook.com |

Synthesis of 1-But-3-enoxy-N,N-dimethylmethanamine: A specific synthesis for 1-but-3-enoxy-N,N-dimethylmethanamine is not detailed in the provided search results. However, based on the general reactivity of formamide (B127407) acetals, a viable synthetic route would be the transacetalization of N,N-dimethylformamide dimethyl acetal with but-3-en-1-ol. tandfonline.com This reaction would be analogous to the synthesis of the di-tert-butyl acetal, likely requiring an acid catalyst and the removal of methanol to drive the reaction toward the desired product. The unsaturated butenoxy group would likely remain stable under these conditions, provided strong acid or high temperatures that could induce isomerization or polymerization are avoided.

Mechanistic Aspects of Reactivity

Role as Electrophiles and Nucleophiles in Organic Transformations

1-Butoxy-N,N-dimethylmethanamine possesses a dual electronic character that dictates its reactivity. The central methine carbon, bonded to both a nitrogen and an oxygen atom, is electron-deficient and thus highly electrophilic. researchgate.netresearchgate.net This electrophilicity allows it to react readily with a wide range of nucleophiles.

Conversely, the lone pair of electrons on the nitrogen atom imparts nucleophilic properties to the molecule. researchgate.netresearchgate.net This nucleophilicity is particularly evident in its reactions and its ability to activate substrates. This dual nature allows the reagent to participate in a diverse array of organic transformations, acting as a bridge for forming new carbon-carbon and carbon-heteroatom bonds.

Alkylation Mechanisms and Selective Group Transfer

Formamide (B127407) dialkyl acetals are effective alkylating agents. researchgate.netsioc-journal.cn In the case of this compound, it primarily serves as a source for transferring a butyl group to a nucleophilic substrate. The general mechanism involves the nucleophilic attack on the electrophilic methine carbon, leading to the displacement of the butoxy group. The resulting intermediate can then transfer the butyl group to the nucleophile, often with the elimination of N,N-dimethylformamide.

This compound is an efficient reagent for the butylation of heteroatom nucleophiles. While its analogue, DMF-DMA, is a well-known methylating agent, the reactivity of the n-butyl acetal (B89532) is directed towards transferring its butoxy group. sigmaaldrich.com The general transformation involves the reaction of an X-H bond (where X = N, O, S) with the acetal, leading to the formation of an X-butyl bond and the byproducts butanol and N,N-dimethylformamide.

The reaction proceeds readily with a variety of substrates:

Amines: Primary and secondary amines are alkylated to form the corresponding N-butylated products.

Alcohols and Phenols: The hydroxyl groups of alcohols and phenols can be converted to butyl ethers.

Thiols: Thiol groups are readily butylated to form thioethers.

Carboxylic Acids: Carboxylic acids react to form butyl esters. This esterification is particularly useful as it proceeds under neutral conditions, avoiding the harsh acidic or basic environments required by other methods.

| Nucleophile (R-XH) | Product (R-X-Butyl) | Functional Group Transformation |

| Primary Amine (R-NH₂) | Secondary Amine (R-NH-Bu) | N-Butylation |

| Secondary Amine (R₂NH) | Tertiary Amine (R₂N-Bu) | N-Butylation |

| Alcohol (R-OH) | Ether (R-O-Bu) | O-Butylation |

| Carboxylic Acid (R-COOH) | Ester (R-COO-Bu) | Esterification |

| Thiol (R-SH) | Thioether (R-S-Bu) | S-Butylation |

As an achiral molecule, this compound cannot induce enantioselectivity in alkylation reactions on its own. Any stereochemical control must originate from pre-existing chirality within the substrate. In the alkylation of a chiral nucleophile, the stereochemical outcome is determined by the facial selectivity of the nucleophile's attack, a process known as substrate-controlled diastereoselectivity.

For instance, in the alkylation of a chiral amine or alcohol, the existing stereocenter(s) can direct the incoming electrophile to one face of the molecule over the other, leading to the preferential formation of one diastereomer. The conformation of the substrate and any directing groups play a crucial role in relaying this stereochemical information. beilstein-institut.de However, specific studies detailing the stereochemical outcomes of alkylations using this compound are not extensively documented in the literature.

Condensation Reactions and Formation of Nitrogen-Containing Compounds (e.g., Imines, Enamines)

A primary application of formamide acetals is in condensation reactions with compounds containing active methylene (B1212753) or methyl groups. researchgate.netscirp.org this compound reacts with a C-H acidic compound to form an enamine by replacing two hydrogen atoms from an active methylene group with a dimethylaminomethylene group (=CH-N(CH₃)₂). researchgate.netresearchgate.net This reaction is a powerful method for C-C bond formation and for synthesizing versatile intermediates for heterocyclic chemistry. researchgate.netscirp.org

The general mechanism involves the deprotonation of the active methylene compound by the reagent or an external base, followed by attack of the resulting carbanion on the electrophilic carbon of the formamide acetal. Subsequent elimination of butanol and dimethylamine (B145610) leads to the final enamine product.

Similarly, the reaction with primary amines yields N,N-dimethylformamidines. researchgate.net This transformation serves as a method for protecting primary amines, as the formamidine (B1211174) group is stable under various conditions but can be cleaved when necessary. researchgate.net

| Reactant | Product Type | General Structure of Product |

| Active Methylene Compound (R-CH₂-R') | Enaminone / Enamine | R(R')C=CH-N(CH₃)₂ |

| Primary Amine (R-NH₂) | Formamidine | R-N=CH-N(CH₃)₂ |

Acetal and Aminal Ester Hydrolysis and Reactivity under Acidic/Basic Conditions

The stability of this compound is highly dependent on the pH of the environment. As a mixed acetal-aminal, it is sensitive to acidic conditions. In the presence of acid, protonation of either the butoxy oxygen or the dimethylamino nitrogen can occur, which facilitates cleavage of the C-O or C-N bond, respectively. This leads to the hydrolysis of the compound back to its constituent parts: N,N-dimethylformamide, butanol, and dimethylamine.

Conversely, the compound exhibits considerable stability under anhydrous basic or neutral conditions. This stability allows it to be used in a variety of reaction environments without decomposition, a property that is crucial for its application as an alkylating agent and in condensation reactions. researchgate.net

Chemo- and Regioselectivity in Synthetic Applications

This compound demonstrates notable chemo- and regioselectivity in its reactions.

Chemoselectivity: The reagent selectively reacts with more acidic protons. In a molecule with multiple potential reaction sites, such as different types of C-H bonds or various heteroatom-hydrogen bonds, the formamide acetal will preferentially react at the most acidic position. For example, it will react with a carboxylic acid or a 1,3-dicarbonyl compound in the presence of a less acidic alcohol. researchgate.netacs.org

Regioselectivity: In reactions with unsymmetrical ketones or other compounds with multiple non-equivalent active methylene or methyl groups, the reaction typically occurs at the most acidic C-H bond. This selectivity allows for the controlled formation of a specific enamine regioisomer, which is a key consideration in multi-step syntheses.

Anchimeric Assistance and Neighboring Group Participation in Reaction Pathways

Neighboring group participation, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular interaction can significantly influence the rate and stereochemistry of a reaction. wikipedia.orglibretexts.org Typically, it leads to an increased reaction rate compared to a similar reaction without the participating group. wikipedia.org The stereochemical outcome may also be altered, often resulting in retention of configuration at the reaction center due to a double inversion mechanism. libretexts.org

While direct research on anchimeric assistance in reactions involving this compound is not extensively documented in publicly available literature, its structural features—specifically the presence of heteroatoms with lone pairs (oxygen and nitrogen)—suggest the potential for such participation in its reaction pathways. The reactivity of analogous compounds, such as N,N-dimethylformamide acetals, provides a basis for discussing these potential mechanistic contributions. sciencemadness.orgresearchgate.net

The general reactivity of N,N-dimethylformamide acetals involves two primary types of reactions: alkylation and formylation. sciencemadness.org These reactions often proceed through the formation of an aza-oxo-stabilized carbenium ion. sciencemadness.org In the case of this compound, the departure of the butoxy group as a leaving group would be a key step in many of its reactions.

Hypothetical Participation of the Dimethylamino Group:

One plausible scenario for neighboring group participation would involve the nitrogen atom of the dimethylamino group. If the butoxy group were to act as a leaving group, either on its own or after protonation, the lone pair of electrons on the adjacent nitrogen could stabilize the resulting positive charge at the central carbon atom. This intramolecular nucleophilic attack would lead to the formation of a resonance-stabilized cation.

This type of stabilization is a key feature of the reactivity of related compounds. For instance, the reactions of N,N-dimethylformamide dimethyl acetal (DMF-DMA) often proceed via intermediates that are stabilized by the nitrogen lone pair. researchgate.netchemicalbook.com Similarly, Bredereck's reagent, which is structurally related, owes its reactivity to the formation of a stable tetramethylformamidinium ion upon release of the tert-butoxide. wikipedia.org

Hypothetical Participation of the Butoxy Group Oxygen:

While less likely to be the primary participating group due to the strong electron-donating ability of the adjacent nitrogen, the oxygen atom of the butoxy group also possesses lone pairs of electrons. In certain reaction contexts, it is conceivable that one of these lone pairs could interact with an adjacent developing positive charge, although this pathway is generally less favored compared to participation by the more nucleophilic nitrogen atom.

The table below outlines the key functional groups in this compound and their potential roles in anchimeric assistance based on the reactivity of analogous compounds.

| Functional Group | Potential Role in Anchimeric Assistance | Comparison with Analogous Compounds |

| Dimethylamino | The lone pair on the nitrogen atom can stabilize a developing positive charge on the adjacent carbon through resonance, forming a stable cation. | This is consistent with the reactivity of N,N-dimethylformamide acetals and Bredereck's reagent, which rely on the formation of stabilized cationic intermediates. sciencemadness.orgwikipedia.org |

| Butoxy | The lone pairs on the oxygen atom could potentially interact with an adjacent electrophilic center, though this is less probable than participation by the nitrogen. | In formamide acetals, the alkoxy group typically functions as a leaving group. sciencemadness.org |

It is important to note that this discussion is based on established principles of organic reaction mechanisms and the known reactivity of structurally similar compounds. wikipedia.orglibretexts.org Detailed experimental studies on this compound would be necessary to definitively elucidate the extent and nature of neighboring group participation in its specific reaction pathways.

Applications in Advanced Organic Synthesis

Versatile Reagents in Functional Group Transformations

1-Butoxy-N,N-dimethylmethanamine, often referred to as tert-Butoxy (B1229062) bis(dimethylamino)methane, serves as a key intermediate in a variety of organic reactions. guidechem.comsigmaaldrich.com It is particularly effective in the formylation of compounds with acidic C-H and N-H bonds. enamine.net

Protecting Group Strategies, particularly for Carbonyl Compounds

While direct information on the use of this compound specifically as a protecting group for carbonyl compounds is limited in the provided search results, its reactivity with CH-acidic ketones is well-documented. enamine.net It readily reacts with a wide array of ketones, including dialkyl, aryl alkyl, heteroaryl alkyl, and cycloalkanones, to yield enaminones. enamine.net This transformation itself can be considered a form of protection or activation, modifying the carbonyl's reactivity for subsequent steps.

Application in Amine Protection and Deprotection

The protection of amines is a fundamental aspect of organic synthesis, particularly in peptide synthesis and the construction of nitrogen-containing complex molecules. masterorganicchemistry.comnih.gov Carbamates, such as those formed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), are among the most common amine protecting groups. masterorganicchemistry.comfishersci.co.uk The tert-butoxycarbonyl (Boc) group is valued for its stability under many reaction conditions and the relative ease of its removal under acidic conditions. masterorganicchemistry.comorganic-chemistry.org

Deprotection of a Boc-protected amine is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.comfishersci.co.uk The reaction proceeds via cleavage of the carbamate (B1207046) to release the free amine. masterorganicchemistry.com The tert-butoxythiocarbonyl (Botc) group, a sulfur analog of Boc, offers an alternative that facilitates α-lithiation and can be removed under conditions that leave N-Boc groups intact. nih.gov

C1 Synthon Chemistry in the Construction of Heterocycles and Complex Scaffolds

This compound is a valuable C1 building block in organic synthesis. benthamdirect.com Its ability to undergo condensation reactions with compounds containing acidic methyl and methylene (B1212753) groups is a key feature. benthamdirect.com The resulting enamine products serve as versatile intermediates for the synthesis of a wide variety of open-chain and heterocyclic compounds. benthamdirect.com

The modulation of these condensation products allows for the preparation of aldehydes, ketones, enones, and enol ethers. benthamdirect.com More significantly, this chemistry provides a powerful route for the annulation of heterocyclic rings, including:

Pyridines benthamdirect.com

Pyridine-N-oxides benthamdirect.com

Pyrroles benthamdirect.com

Aminopyrimidines benthamdirect.com

This reagent has been successfully employed in the synthesis of complex natural products, demonstrating its utility in constructing intricate molecular architectures. benthamdirect.com For instance, it has been used in the preparation of pyrroloquinazolines and in the formal synthesis of the cinchona alkaloid quinine. sigmaaldrich.com

Facilitation of Esterification and Amidation Reactions

While the direct use of this compound to facilitate esterification and amidation is not explicitly detailed in the provided results, related chemistries highlight its potential role in activating functional groups. A recent development in esterification involves the direct conversion of amides to esters mediated by dimethyl sulfate (B86663). nih.gov This process proceeds through the methylation of the carbonyl oxygen to form an imidoesterification intermediate. nih.gov

Although a different reagent, this illustrates the principle of activating a less reactive functional group (an amide) towards nucleophilic attack by an alcohol. Given that this compound is a highly reactive species, it is plausible that it could be employed in similar activation strategies for carboxylic acids or amides, thereby facilitating their conversion to esters and new amides under specific conditions.

Integration in the Total Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

This compound has proven to be an important reagent in the total synthesis of various biologically active molecules and pharmaceutical intermediates. sigmaaldrich.com Its applications include the synthesis of the macrolide natural product (-)-gloeosporone and new bioactive naphthyridine alkaloids. sigmaaldrich.com The ability of this reagent to introduce a dimethylaminomethylene group is crucial in building the carbon skeletons of these complex targets. enamine.netsigmaaldrich.com

Case Studies in Retinoic Acid Receptor Agonist Synthesis

A notable application of a related compound, 1,1-di-tert-butoxy-N,N-dimethylmethanamine, is found in the synthesis of potent and selective retinoic acid receptor (RAR) alpha agonists. nih.gov In the synthesis of a particular tert-butoxy compound, this reagent was used to alkylate a phenolic precursor in toluene (B28343) at 80 °C. nih.govresearchgate.net

Retinoid X receptor (RXR) agonists are also significant targets for the treatment of conditions like metabolic syndrome. nih.gov The synthesis of these molecules often involves the careful construction of specific structural motifs to achieve receptor selectivity. nih.govmdpi.com While the provided information does not directly link this compound to all these syntheses, the use of similar reagents in the field highlights the importance of such building blocks in medicinal chemistry. nih.govresearchgate.net

Utility in the Synthesis of Proteolysis Targeting Chimeras (PROTACs) and Related Molecular Degraders

While direct and widespread application of amide acetals like 1,1-Di-tert-butoxy-N,N-dimethylmethanamine in the final assembly of Proteolysis Targeting Chimeras (PROTACs) is not extensively documented as a primary strategy, their utility lies in the synthesis of key precursors and building blocks. PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker. nih.gov The synthesis of these complex molecules often requires the modification of core scaffolds or the preparation of specialized linkers.

Amide acetals are powerful reagents for the protection and activation of various functional groups. For instance, they can be used to alkylate hydroxyl or amine groups present in the initial scaffolds of either the E3 ligase ligand or the protein of interest (POI) ligand. This allows for the strategic introduction of linker attachment points. The synthesis of PROTACs often involves multi-step sequences where protecting groups and selective functionalization are critical. nih.gov For example, the formation of an enaminone by reacting a ketone with an amide acetal (B89532) can serve as a handle for further chemical transformations in building complex molecular architectures. While not a direct coupling agent for the final PROTAC structure, the reactivity of 1,1-Di-tert-butoxy-N,N-dimethylmethanamine makes it a valuable tool in the synthetic chemist's arsenal (B13267) for creating the elaborate building blocks required for these advanced molecular degraders.

Role in Polymer Chemistry as Catalysts or Chain Transfer Agents

The role of 1,1-Di-tert-butoxy-N,N-dimethylmethanamine in polymer chemistry is not as a classical chain transfer agent in radical polymerizations. Chain transfer agents typically function by donating a hydrogen atom or a functional group to a propagating polymer chain, thereby terminating its growth and initiating a new chain. rsc.org

However, related amide acetals have been explored as organic catalysts. Specifically, the similar compound tert-Butoxy bis(dimethylamino)methane (Bredereck's reagent) has been shown to act as an effective organic catalyst for the ring-opening polymerization of strained cyclic esters, such as lactide, to form polylactides. researchgate.net This type of catalysis is significant for producing biodegradable polymers with controlled molecular weights and structures. The mechanism involves the activation of the monomer by the amide acetal, facilitating the polymerization process. While this specific application is documented for Bredereck's reagent, it highlights the potential of related amide acetals to function as organocatalysts in specific polymerization reactions, an area of growing interest for creating metal-free polymerization systems. There is currently no specific documentation detailing 1,1-Di-tert-butoxy-N,N-dimethylmethanamine as a chain transfer agent.

Derivatization for Analytical Techniques (e.g., Gas Chromatography with On-Column Alkylation)

1,1-Di-tert-butoxy-N,N-dimethylmethanamine serves as a highly effective derivatization reagent for gas chromatography (GC), particularly for the analysis of compounds with active hydrogen atoms like those in carboxylic acids and phenols. sigmaaldrich.comchemsrc.com Derivatization is a crucial sample preparation step in GC to increase the volatility and thermal stability of analytes, leading to improved chromatographic separation and detection. sigmaaldrich.com

This reagent is especially noted for its use in on-column alkylation. In this technique, the derivatization reaction occurs in the hot injection port of the gas chromatograph. 1,1-Di-tert-butoxy-N,N-dimethylmethanamine reacts with acidic functional groups to form tert-butyl esters and ethers, which are significantly more volatile and less polar than the parent compounds.

A key study demonstrated a GC procedure for the simultaneous determination of cocaine and its primary metabolite, benzoyl ecgonine, in urine samples. chemsrc.com In this method, 1,1-Di-tert-butoxy-N,N-dimethylmethanamine was used for the on-column butylation of the carboxylic acid group on benzoyl ecgonine, allowing for its successful analysis alongside cocaine. sigmaaldrich.comchemsrc.com The reagent is also used for the synthesis of stable tert-butyl ethers of molecules like morphine for analytical purposes. chemsrc.com

Table 1: Derivatization Reactions using 1,1-Di-tert-butoxy-N,N-dimethylmethanamine for GC Analysis

| Analyte Functional Group | Derivative Formed | Technique | Application Example | Reference |

|---|---|---|---|---|

| Carboxylic Acid | tert-Butyl Ester | On-Column Alkylation | Determination of benzoyl ecgonine | chemsrc.com |

| Phenolic Hydroxyl | tert-Butyl Ether | Alkylation | Synthesis of tert-butyl ethers of morphine | chemsrc.com |

| Alcohols | tert-Butyl Ether | Alkylation | General derivatization for increased volatility | sigmaaldrich.comgcms.cz |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1-Butoxy-N,N-dimethylmethanamine. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments. The twelve protons of the two N,N-dimethyl groups typically appear as a singlet, indicating their chemical equivalence. The nine protons of the tert-butoxy (B1229062) group also produce a characteristic singlet. The unique proton of the central methine group (CH) will also present as a singlet.

The ¹³C NMR spectrum provides complementary information, showing discrete peaks for the carbon atoms of the N,N-dimethyl groups, the quaternary and methyl carbons of the tert-butoxy group, and the central methine carbon. While specific 2D NMR data like COSY and HSQC/HMQC for this compound are not extensively published, these techniques would be invaluable in confirming the connectivity between protons and carbons. For instance, a COSY experiment would show no correlations, as all proton groups are singlets. An HSQC or HMQC spectrum would directly link the proton signals to their attached carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 12H | N(CH₃)₂ |

| ~1.2 | Singlet | 9H | -OC(CH₃)₃ |

| ~3.5 | Singlet | 1H | -CH- |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~40 | N(CH₃)₂ |

| ~28 | -OC(CH₃)₃ |

| ~73 | -OC(CH₃)₃ |

| ~100 | -CH- |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. ottokemi.comspectrabase.com The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key vibrational modes include the C-H stretching of the alkyl groups, the C-N stretching of the dimethylamino groups, and the C-O stretching of the ether linkage. The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹, confirms the purity of the compound and the absence of hydrolysis products like tert-butanol. The fingerprint region of the spectrum, typically below 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Bond Vibration | Functional Group |

| 2970 - 2850 | C-H stretch | Alkyl (CH₃, CH) |

| 1470 - 1450 | C-H bend | Alkyl |

| 1200 - 1050 | C-O stretch | Ether |

| 1250 - 1020 | C-N stretch | Tertiary Amine |

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.29 g/mol ). spectrabase.comchemspider.com

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₉H₂₂N₂O). spectrabase.com This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions.

While detailed fragmentation studies are not widely published, a plausible fragmentation pattern can be predicted based on the structure of this compound. The initial fragmentation would likely involve the loss of a tert-butoxy radical or a dimethylamino radical. Key fragments would include the tert-butyl cation (m/z 57) and the [M - OC(CH₃)₃]⁺ fragment. Further fragmentation of the nitrogen-containing ions would also be expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 174 | [C₉H₂₂N₂O]⁺ | Molecular Ion (M⁺) |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical |

| 117 | [M - C(CH₃)₃]⁺ | Loss of a tert-butyl radical |

| 101 | [CH(N(CH₃)₂)₂]⁺ | Tetramethylformamidinium ion |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

| 44 | [N(CH₃)₂]⁺ | Dimethylamino cation |

Application of X-ray Crystallography for Solid-State Structure Determination of Derivatives

As this compound is a liquid at room temperature, single-crystal X-ray diffraction cannot be performed on the reagent itself. However, this powerful technique is extensively used to determine the three-dimensional structure of solid derivatives synthesized using Bredereck's reagent. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-Butoxy-N,N-dimethylmethanamine and predicting its reactivity. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

From these calculations, key reactivity descriptors can be derived. The distribution of atomic charges reveals the most electron-rich and electron-poor sites, indicating likely centers for nucleophilic and electrophilic attack. For this compound, the nitrogen and oxygen atoms are expected to have a high negative charge density, while the central methine carbon, bonded to two nitrogen atoms and one oxygen atom, is highly electrophilic. This electrophilicity is central to its function as a formylating agent.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely localized on the nitrogen lone pairs, while the LUMO would be associated with the antibonding orbitals of the C-N and C-O bonds.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations This table is illustrative and represents typical data obtained from such calculations.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 1.8 D | Indicates overall molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions.

For a flexible molecule like this compound, which contains several rotatable single bonds, a conformational analysis is essential. nih.gov MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. sapub.org This is critical because the reactivity and physical properties of the molecule can be an average over several accessible conformations. Key dihedral angles, such as those around the C-O and C-N bonds, would be monitored during a simulation to map the conformational landscape.

Furthermore, MD simulations can model the interactions between this compound and other molecules, such as solvents or reactants. These simulations provide insight into solvation effects and the initial steps of a chemical reaction, such as the approach of a substrate to the reagent. sapub.org

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Understanding

The primary utility of this compound, also known as Bredereck's reagent, is as a formylating agent for compounds with active C-H bonds. enamine.netmyuchem.com The accepted mechanism involves the in-situ generation of a highly electrophilic tetramethylformamidinium ion and a tert-butoxide base. myuchem.comwikipedia.org

Computational chemistry allows for a detailed investigation of this reaction mechanism. smu.edu By modeling the reaction pathway, chemists can calculate the energy profile of the reaction, including the energies of reactants, products, intermediates, and, crucially, transition states. youtube.com

The process involves:

Reactant and Product Optimization: The geometries of the starting materials (e.g., this compound and a ketone) and the final products are optimized to find their lowest energy structures.

Transition State Search: A search is performed to locate the transition state structure, which is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. youtube.com For the reaction of Bredereck's reagent, key transition states would include the initial dissociation into the ion pair and the subsequent attack of the formamidinium ion on the substrate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the found transition state correctly connects the reactants and products (or intermediates) along the lowest energy path. smu.edu

These calculations provide the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Table 2: Illustrative Energy Profile for the Reaction of Bredereck's Reagent This table presents a conceptual energy profile for a formylation reaction. Values are for illustrative purposes.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

| 1 | Reactants | 0 | Starting materials |

| 2 | Transition State 1 | +15 | Dissociation into ion pair |

| 3 | Intermediate | -5 | Tetramethylformamidinium + Substrate Anion |

| 4 | Transition State 2 | +10 | C-C bond formation |

| 5 | Product Adduct | -20 | Initial formylated product |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach implemented with DFT to calculate the magnetic shielding tensors for each nucleus in a molecule. github.ioresearchgate.net

These calculated shielding tensors can be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. github.io

This predictive capability is invaluable for:

Structure Verification: Comparing the calculated NMR spectrum with the experimental spectrum can provide strong evidence for the correct structural assignment of a newly synthesized compound. youtube.com

Stereochemical Assignment: Different stereoisomers or conformers of a molecule will have distinct predicted NMR spectra, aiding in the assignment of the correct isomer.

Spectral Interpretation: Calculations can help assign specific peaks in a complex experimental spectrum to the corresponding atoms in the molecule.

For this compound, a GIAO calculation would predict the ¹H and ¹³C chemical shifts. These theoretical values could then be compared to experimental spectra obtained from suppliers to confirm the identity and purity of the reagent. nih.govchemicalbook.com A strong correlation between the predicted and experimental shifts would validate both the computational model and the experimental structure. nih.gov

Table 3: Comparison of Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound This table illustrates how theoretical data is compared with experimental findings. Experimental data is not available in the search results, so this is a representative example.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -O-C (CH₃)₃ | 74.5 | (Not Available) |

| -O-C(C H₃)₃ | 28.9 | (Not Available) |

| -N-C H(-O)-N- | 101.2 | (Not Available) |

| -N(C H₃)₂ | 41.7 | (Not Available) |

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Chiral Alkoxy-N,N-dimethylmethanamine Reagents for Enantioselective Synthesis

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development and materials science. A significant future direction lies in the design and application of chiral versions of alkoxy-N,N-dimethylmethanamine reagents to induce stereoselectivity. While the parent compounds are achiral, derivatization with chiral auxiliaries or the use of chiral catalysts in conjunction with them can facilitate enantioselective transformations.

Researchers have successfully achieved the enantioselective formation of N,N-acetals, which are key structural motifs in many bioactive drugs, by reacting ketones with aminobenzamides in the presence of chiral bis(imidazoline)-phosphoric acid catalysts. sciencedaily.comresearchgate.net These reactions can produce the desired enantiomeric form with high purity, achieving yields of up to 99% and enantiomeric excess (ee) up to 93%. sciencedaily.com Another approach involves the cobalt-catalyzed enantioselective C-H alkoxylation to synthesize chiral diarylmethylamines, yielding products with up to 99% ee. researchgate.net The development of chiral transfer reagents, such as those derived from amino acids, is also a promising strategy to improve stereoselectivity in reactions involving highly reactive intermediates. nih.gov These methods open the door to synthesizing novel pharmaceutical compounds with high stereochemical control. sciencedaily.com

Table 1: Examples of Enantioselective Syntheses Utilizing Chiral Reagents and Catalysts This table is interactive. You can sort and filter the data.

| Reaction Type | Catalyst/Chiral Auxiliary | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| N,N-Acetal Formation | Bis(imidazoline)-phosphoric acid | 2-Aminobenzamide, Diketones | Chiral N,N-Acetal | 99 | 93 | sciencedaily.com |

| N,N-Acetal Formation | Chiral bis(imidazoline)-phosphoric acid | α-Dicarbonyl compounds, 2-Aminobenzamides | Chiral N,N-Acetal | 94 | 91 | researchgate.net |

| C-H Alkoxylation | Cobalt(II) complex | Diarylmethylamines | Chiral Diarylmethylamines | 90 | 99 | researchgate.net |

| Acyclic N,N'-Acetal Synthesis | Quinine-derived chiral urea | Isatin-derived ketimines, Aryl amines | Acyclic N,N'-Acetal | 78-99 | 76-96 | nih.gov |

| Friedel-Crafts Alkylation | MacMillan's catalyst II | α,β-Unsaturated aldehyde, Aniline | β-Branched aldehyde | 88 | 83 | mdpi.com |

Exploration of New Reactivity Modes and Unconventional Synthetic Transformations

Beyond their traditional use in formylation and methylation, alkoxy-N,N-dimethylmethanamines are being explored for novel reactivity patterns. researchgate.netmyuchem.com These reagents react with a variety of compounds containing active hydrogen, making them valuable for constructing complex molecules under mild conditions. guidechem.comwikipedia.org

A key area of exploration is their use in cascade reactions to build diverse heterocyclic systems. For instance, a three-component reaction between 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and 1,3-dicarbonyl compounds can selectively produce three different kinds of highly functionalized 2-aminopyridine (B139424) derivatives in good to excellent yields. acs.org This demonstrates the reagent's ability to participate in multi-step sequences within a single pot, enhancing synthetic efficiency. Furthermore, these reagents have been employed to synthesize a wide range of heterocycles including indoles, pyridines, and pyrazoles, often with high yields. guidechem.com They can also be used for α-methylation, α-methylenation, and α-amination of carbonyl compounds. myuchem.comsemanticscholar.org The exploration of these unconventional transformations significantly broadens the synthetic chemist's toolkit for creating complex molecular architectures.

Application of Green Chemistry Principles in the Synthesis and Use of these Reagents

The principles of green chemistry are increasingly influencing the design of synthetic processes. Future research will focus on developing more sustainable methods for both the synthesis and application of alkoxy-N,N-dimethylmethanamines. One notable innovation is the development of a green electrochemical method for synthesis, which can lower costs and reduce environmental impact. researchgate.net Another approach involves designing manufacturing processes with a low process mass intensity (PMI), indicating less waste generation per kilogram of product. researchgate.net

The use of these compounds as catalysts themselves aligns with green chemistry principles by promoting atom economy. For example, Bredereck's reagent has been used as an organic catalyst for the ring-opening polymerization of strained cyclic esters to create polylactides, offering an alternative to metal-based catalysts. researchgate.net By focusing on greener synthesis routes and catalytic applications, the environmental footprint associated with this class of reagents can be significantly minimized.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. The integration of alkoxy-N,N-dimethylmethanamine chemistry with continuous flow platforms is a promising avenue for future development. An innovative pyrimidine (B1678525) synthesis has already been demonstrated in a flow system, highlighting the potential for creating complex molecules with high efficiency and control. researchgate.net

Expanding Applications in Materials Science Beyond Polymerization

While N,N-dimethylformamide acetals have found use in polymer chemistry, significant opportunities exist for their application in other areas of materials science. researchgate.netchemicalbook.com A particularly innovative application is in the surface engineering of advanced materials like metal-organic frameworks (MOFs). nih.govresearchgate.net Alkoxyamines have been used to covalently modify the outer surface of MOF nanoparticles. nih.gov This functionalization allows for the precise control of surface properties, which can be tailored for specific applications such as drug delivery or the creation of mixed matrix membranes. nih.govresearchgate.net

Advanced Spectroscopic Studies on Surface-Grafted Derivatives and Coordination Chemistry

Understanding the structure and behavior of molecules at surfaces is critical for developing new materials and catalysts. When alkoxy-N,N-dimethylmethanamine derivatives are grafted onto surfaces, such as those of MOF nanoparticles, advanced spectroscopic techniques are essential for their characterization. nih.govresearchgate.net

Researchers have employed a suite of powerful analytical methods to confirm successful surface modification. Time-of-flight secondary ion mass spectrometry (ToF-SIMS) and nuclear magnetic resonance (NMR) spectroscopy have been used to verify the covalent attachment and structure of the grafted molecules. nih.gov Furthermore, electron paramagnetic resonance (EPR) spectroscopy has proven invaluable for studying the dynamics of these systems. researchgate.net EPR can be used to monitor the dynamic exchange of nitroxide species on the MOF surface and to quantify the extent of surface modification with high sensitivity. nih.govresearchgate.net These advanced spectroscopic studies provide crucial insights into the coordination chemistry and reactivity of surface-bound species, paving the way for the rational design of new functional materials.

Q & A

Q. What are the recommended methodologies for synthesizing 1-Butoxy-N,N-dimethylmethanamine and verifying its structural purity?

Synthesis typically involves nucleophilic substitution or Mannich reactions. For example, analogs like 1-(1H-benzimidazol-1-yl)-N,N-dimethylmethanamine are synthesized by reacting benzimidazole derivatives with dimethylamine precursors under reflux in anhydrous solvents, followed by purification via column chromatography . Structural verification employs ¹H NMR (e.g., δ2.27 ppm for N(CH₃)₂ groups) and IR spectroscopy (C-N stretches at 1201–1364 cm⁻¹) . Mass spectrometry and elemental analysis further confirm molecular weight and purity.

Q. How can researchers determine key physicochemical properties such as pKa, log Kow, and solubility for this compound?

Experimental pKa can be measured via potentiometric titration, while log Kow (octanol-water partition coefficient) is estimated using EPISUITE™ software. For analogs like N,N-dimethylmethanamine, log Kow is predicted to be <-3.5 at pH 7, indicating high water solubility . Solubility in organic solvents (e.g., DMSO, chloroform) is determined gravimetrically or via HPLC. Environmental mobility (e.g., soil adsorption) is modeled using Koc values derived from log Kow .

Advanced Research Questions

Q. How can computational methods like TDDFT and molecular docking elucidate the reactivity and binding selectivity of this compound in sensor design?

Time-dependent density functional theory (TDDFT) calculates electronic transitions and HOMO-LUMO gaps to predict fluorescence responses. For anthracene-based analogs, basis sets like 6-31G* optimize accuracy for excited-state simulations . Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, such as enzymes or receptors, by analyzing steric and electronic complementarity .

Q. What experimental strategies resolve contradictions in reaction yields or stereochemical outcomes during the synthesis of this compound derivatives?

Contradictions in yields may arise from competing reaction pathways. Kinetic studies (e.g., monitoring via in situ NMR) identify intermediates, while stereochemical outcomes are clarified using chiral HPLC or NOESY experiments . For diastereomeric mixtures (e.g., cis/trans ratios in dioxane derivatives), fractional crystallization or preparative TLC achieves separation .

Q. How does structural modification of this compound influence its pharmacological activity, as seen in muscarinic receptor antagonists or benzodiazepines?

Structure-activity relationship (SAR) studies optimize lipophilic substituents. For example, replacing a benzyl group with cyclohexyl in dioxane derivatives enhances receptor binding affinity due to improved hydrophobic interactions . In adinazolam (a benzodiazepine analog), the dimethylamino group enhances blood-brain barrier penetration, validated via in vitro permeability assays .

Q. What environmental risk assessment frameworks are applicable to this compound, and how do its degradation products impact aquatic ecosystems?

The EU REACH framework evaluates hazards using Klimisch-scored data. For analogs like N,N-dimethylmethanamine, acute aquatic toxicity (e.g., LC50 for fish >100 mg/L) and low bioaccumulation potential (BCF <10) justify tiered risk assessments . Degradation pathways (e.g., hydrolysis or microbial breakdown) are studied via LC-MS to identify persistent metabolites .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to avoid side reactions .

- Characterization : Combine NMR, IR, and high-resolution mass spectrometry for unambiguous structural confirmation .

- Computational Modeling : Validate TDDFT results with experimental UV-Vis spectra to ensure accuracy .

- Environmental Studies : Use EPISUITE™ for preliminary predictions, followed by lab-scale biodegradation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.